molecular formula C14H11ClO3S B1614151 2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene CAS No. 898773-44-9

2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene

Cat. No.: B1614151
CAS No.: 898773-44-9
M. Wt: 294.8 g/mol
InChI Key: LFTJGFWKLOUGSF-UHFFFAOYSA-N
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Description

2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is an organic compound that features a thiophene ring substituted with a chlorobenzoyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The starting material, 2-chlorobenzoic acid, is converted to 2-chlorobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Thiophene Ring Formation: The 2-chlorobenzoyl chloride is then reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the chlorobenzoyl-substituted thiophene.

    Dioxolane Ring Introduction: The final step involves the reaction of the chlorobenzoyl-substituted thiophene with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzoyl group can be reduced to the corresponding benzyl alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl thiophenes.

Scientific Research Applications

2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorobenzoyl)thiophene: Lacks the dioxolane ring, making it less complex.

    5-(1,3-Dioxolan-2-yl)thiophene:

    2-(2-Bromobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.

Uniqueness

2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is unique due to the presence of both the chlorobenzoyl and dioxolane groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and the possibility of forming a wide range of derivatives.

Properties

IUPAC Name

(2-chlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTJGFWKLOUGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641931
Record name (2-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-44-9
Record name (2-Chlorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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